molecular formula C9H6ClFO2 B13152472 (2Z)-3-(2-Chlorophenyl)-2-fluoroprop-2-enoic acid

(2Z)-3-(2-Chlorophenyl)-2-fluoroprop-2-enoic acid

Cat. No.: B13152472
M. Wt: 200.59 g/mol
InChI Key: SDGIHVIYJZCDGS-YVMONPNESA-N
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Description

(2Z)-3-(2-Chlorophenyl)-2-fluoroprop-2-enoic acid is an organic compound characterized by the presence of a chlorophenyl group and a fluorine atom attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2-Chlorophenyl)-2-fluoroprop-2-enoic acid typically involves the reaction of 2-chlorobenzaldehyde with fluorinated reagents under specific conditions. One common method includes the use of a Wittig reaction, where the aldehyde is converted to the corresponding alkene using a phosphonium ylide. The reaction conditions often require a strong base such as sodium hydride (NaH) and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(2-Chlorophenyl)-2-fluoroprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(2Z)-3-(2-Chlorophenyl)-2-fluoroprop-2-enoic acid has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2Z)-3-(2-Chlorophenyl)-2-fluoroprop-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the chlorophenyl and fluorine groups can enhance binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(2-Chlorophenyl)-2-fluoroprop-2-enoic acid: shares similarities with other halogenated aromatic compounds such as 2-chlorophenylacetic acid and 4-chlorophenylacetic acid.

    Unique Features: The combination of a chlorophenyl group and a fluorine atom in the same molecule provides unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets.

Highlighting Uniqueness

The unique combination of functional groups in this compound makes it a valuable compound for research and industrial applications. Its distinct reactivity profile and potential for targeted interactions set it apart from other similar compounds.

Properties

Molecular Formula

C9H6ClFO2

Molecular Weight

200.59 g/mol

IUPAC Name

(Z)-3-(2-chlorophenyl)-2-fluoroprop-2-enoic acid

InChI

InChI=1S/C9H6ClFO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-5H,(H,12,13)/b8-5-

InChI Key

SDGIHVIYJZCDGS-YVMONPNESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C(=O)O)\F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C(C(=O)O)F)Cl

Origin of Product

United States

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